molecular formula C9H17NO2 B3002934 N-(cyclohexylmethyl)-2-hydroxyacetamide CAS No. 645405-30-7

N-(cyclohexylmethyl)-2-hydroxyacetamide

Cat. No. B3002934
CAS RN: 645405-30-7
M. Wt: 171.24
InChI Key: ZMKHUUUHMBYWQY-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-hydroxyacetamide is a chemical compound that is structurally characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a hydroxyl group on the acetyl carbon. While the specific compound N-(cyclohexylmethyl)-2-hydroxyacetamide is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied for various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the acetylation of amines, followed by further functional group transformations. For instance, the synthesis of N-hydroxyacetaminophen involves the reduction of potassium p-nitrophenyl sulfate to a hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, the synthesis of various hydroxyacetamides has been achieved through reactions such as ammonolysis of ethyl esters, dehydration of amine salts, or reaction of amines with lactides . These methods could potentially be adapted for the synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(cyclohexylmethyl)-2-hydroxyacetamide often features cyclohexyl groups in a chair conformation, with planar amide N and C atoms. The crystal packing can be stabilized by intermolecular hydrogen bonds and aromatic π-π stacking interactions, as seen in the structure of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide . These structural characteristics are important for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Hydroxyacetamides can participate in various chemical reactions due to their functional groups. For example, the hydroxyl group can be involved in esterification or etherification reactions, while the amide group can undergo reactions such as acylation or nucleophilic substitution. The presence of a cyclohexylmethyl group could influence the reactivity by steric effects or through conformational preferences .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyacetamides are influenced by their molecular structure. The presence of hydrogen-bond donors and acceptors, such as the hydroxyl and amide groups, can lead to specific intermolecular interactions that affect properties like solubility, melting point, and crystal formation . The stability of these compounds can vary with pH and temperature, as seen with N-hydroxyacetaminophen, which is moderately unstable under physiological conditions . The cyclohexylmethyl group may also impact the lipophilicity and overall molecular conformation, which are relevant for biological activity .

Scientific Research Applications

  • Synthesis and Characterization :

  • Crystal Structure Analysis :

    • The crystal structure of N-phenyl-2-hydroxyacetamide, a compound similar to N-(cyclohexylmethyl)-2-hydroxyacetamide, has been analyzed, revealing insights into its molecular arrangement and potential for various applications (G. Perpétuo & J. Janczak, 2009).
  • Chemoselective Acetylation in Drug Synthesis :

    • N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the natural synthesis of antimalarial drugs. Its synthesis through chemoselective acetylation highlights the role of hydroxyacetamides in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).
  • Electrochemical Synthesis :

  • Role in Nuclear Waste Management :

  • Radiolytic Stability Assessment :

properties

IUPAC Name

N-(cyclohexylmethyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKHUUUHMBYWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-2-hydroxyacetamide

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